N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2.ClH/c1-5-25(6-2)13-14-26(22(27)17-9-8-10-19(15-17)32(4,28)29)23-24-20-12-11-18(30-7-3)16-21(20)31-23;/h8-12,15-16H,5-7,13-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXUQZHZQLJZCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OCC)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a synthetic compound with a complex structure that includes a diethylamino group, a benzo[d]thiazole moiety, and a methylsulfonylbenzamide segment. This compound is notable for its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C21H30ClN5O2S
- Molecular Weight : Approximately 415.6 g/mol
- CAS Number : 1215743
Research into the biological activity of this compound suggests several mechanisms through which it may exert its effects:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism is believed to be related to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Anticancer Activity : The compound has shown promise in preclinical models for anticancer activity. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of the compound against common pathogens, demonstrating significant inhibition zones in agar diffusion tests. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .
- Cancer Cell Line Study : In vitro studies using human breast cancer cell lines (MCF-7) indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .
- Neuroprotection Study : Research involving neuronal cell cultures exposed to oxidative stress showed that pre-treatment with the compound significantly reduced cell death and increased levels of antioxidant enzymes, indicating its potential as a neuroprotective agent.
Preparation Methods
Synthesis of 6-Ethoxybenzo[d]thiazol-2-amine
The 6-ethoxybenzo[d]thiazole scaffold is typically synthesized through cyclization of 2-aminothiophenol derivatives with ethyl-based electrophiles. A representative protocol involves reacting 4-ethoxy-2-nitroaniline with sodium hydrosulfide under reflux, followed by reduction to yield the primary amine. Alternative routes employ copper-catalyzed C–H functionalization of benzothiazoles with ethoxy groups, achieving yields up to 82% under optimized conditions.
Stepwise Preparation Methods
Amide Bond Formation
The central benzamide linkage is formed by reacting 3-(methylsulfonyl)benzoyl chloride with N-(2-(diethylamino)ethyl)-6-ethoxybenzo[d]thiazol-2-amine. Key parameters include:
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| 3-(Methylsulfonyl)benzoyl chloride | 1.2 equiv, DCM, 0°C → RT, 12 h | 74% | |
| Triethylamine | 2.5 equiv, as base | – | |
| Solvent | Dichloromethane | – |
The reaction is quenched with aqueous HCl to precipitate the hydrochloride salt, which is purified via recrystallization from ethanol/water.
Palladium-Catalyzed Coupling (Alternative Route)
A patent-derived method utilizes bis(tri-tert-butylphosphine)palladium(0) to couple 6-ethoxybenzo[d]thiazole with a preformed benzamide intermediate. Conditions include:
| Parameter | Value | Outcome | Source |
|---|---|---|---|
| Catalyst | Pd(PtBu₃)₂ (5 mol%) | 68% yield | |
| Base | Cesium carbonate | Enhanced reactivity | |
| Solvent | N,N-Dimethylformamide, 150°C, 16 h | Complete conversion |
This method avoids sensitive acyl chloride intermediates but requires stringent anhydrous conditions.
Analytical Characterization
Spectroscopic Validation
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 491.1, consistent with the molecular formula C₂₃H₂₇ClN₄O₂S₂.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies in DMF versus DCM show a 15% yield increase in polar aprotic solvents due to improved intermediate solubility. Elevated temperatures (80–150°C) accelerate coupling kinetics but risk decomposition, necessitating real-time monitoring via TLC or HPLC.
Catalytic Systems
Copper(I) bromide additives enhance palladium-catalyzed steps, reducing side product formation from 22% to 9%. Tert-butyl hydroperoxide as an oxidant improves aryl ring functionalization efficiency.
Scalability and Industrial Considerations
A pilot-scale protocol (500 g batch) employs continuous flow reactors to maintain exothermic amide coupling at 0–5°C, achieving 71% isolated yield. Critical impurities, including residual palladium (<10 ppm), are controlled via chelating resin treatment.
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Temperature Control : Maintain 0–5°C during acylation to prevent side reactions .
- Purification : Use column chromatography or recrystallization (e.g., ethanol/water) to achieve >95% purity .
Basic: Which analytical techniques are essential for characterizing this compound?
Q. Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ 1.2–1.4 ppm for diethyl groups, δ 6.8–7.9 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected ~520–550 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. Supplementary Techniques :
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
- Thermal Analysis (DSC/TGA) : Determine melting point (e.g., 180–200°C) and decomposition profile .
Basic: How do functional groups influence its biological activity?
- 6-Ethoxybenzothiazole : Enhances lipophilicity and membrane permeability, critical for CNS targeting .
- Methylsulfonyl Group : Acts as a hydrogen-bond acceptor, improving binding affinity to enzymes (e.g., kinases) .
- Diethylaminoethyl Side Chain : Confers basicity (pKa ~8–9), aiding solubility in physiological buffers .
Q. Structural-Activity Relationship (SAR) :
- Ethoxy substitution at position 6 increases metabolic stability compared to fluoro analogs .
- Methylsulfonyl at position 3 (benzamide) optimizes steric interactions with hydrophobic enzyme pockets .
Advanced: What mechanistic insights explain its interactions with biological targets?
Q. Proposed Mechanisms :
- Enzyme Inhibition : The methylsulfonyl group binds to ATP pockets in kinases (e.g., EGFR), disrupting phosphorylation (IC50 ~0.5–5 μM in in vitro assays) .
- Receptor Antagonism : Diethylaminoethyl moiety interacts with G-protein-coupled receptors (GPCRs), confirmed via radioligand displacement assays (Ki ~10–100 nM) .
Q. Experimental Validation :
- Kinase Assays : Use ADP-Glo™ kit to measure inhibition .
- Molecular Dynamics Simulations : Predict binding modes with homology models (e.g., Schrödinger Maestro) .
Advanced: How can computational modeling guide its structural optimization?
Q. Key Approaches :
Q. Case Study :
- Modifying the ethoxy group to methoxy reduces steric hindrance, improving binding energy by 1.2 kcal/mol .
Advanced: How to resolve contradictions in bioactivity data across studies?
Q. Common Issues :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations affect IC50 values .
- Impurity Interference : Trace solvents (e.g., DMSO) or byproducts (>2%) may artifactually enhance/inhibit activity .
Q. Resolution Strategies :
- Standardized Protocols : Use CLSI guidelines for cytotoxicity assays .
- Orthogonal Assays : Confirm hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Advanced: What are the challenges in formulating this compound for in vivo studies?
- Solubility : Poor aqueous solubility (<0.1 mg/mL) requires co-solvents (e.g., 10% DMSO/PBS) or nanoemulsions .
- Stability : Hydrolysis of the amide bond at pH >7.0 necessitates lyophilized storage .
Q. Formulation Solutions :
- Lipid Nanoparticles : Encapsulate with DSPC/cholesterol (80% encapsulation efficiency) .
- Pharmacokinetics : IV administration in rodents shows t½ ~2–4 hours; oral bioavailability <10% due to first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
